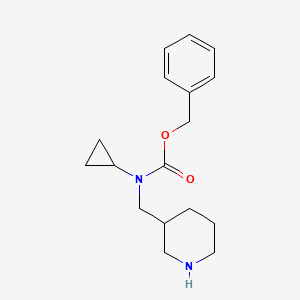

Cyclopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester

Description

Cyclopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester is a carbamate derivative characterized by a benzyl ester group, a piperidine ring substituted at the 3-position with a cyclopropyl-methyl moiety.

Properties

IUPAC Name |

benzyl N-cyclopropyl-N-(piperidin-3-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c20-17(21-13-14-5-2-1-3-6-14)19(16-8-9-16)12-15-7-4-10-18-11-15/h1-3,5-6,15-16,18H,4,7-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEFRHHLAYRHMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN(C2CC2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or a cyclopropyl halide in the presence of a base.

Formation of the Carbamic Acid Ester: The final step involves the reaction of the piperidine derivative with benzyl chloroformate to form the carbamic acid ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis Overview

The synthesis of cyclopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester typically involves several key steps:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Carbamate Formation | Cyclopropylamine + Piperidin-3-yl-carbamic acid benzyl ester | Solvent (Dichloromethane) + Catalyst (Triethylamine) |

| 2 | Purification | Crystallization or Chromatography | Standard purification protocols |

This synthetic route allows for the production of high-purity compounds suitable for further research.

Medicinal Chemistry

This compound is being investigated as a lead compound for developing new drugs targeting neurological disorders. Its structural features may allow it to act as a selective modulator for neurotransmitter systems, which are crucial in treating conditions such as anxiety, depression, and neurodegenerative diseases .

The compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate effectiveness against several pathogens.

- Neuroprotective Effects : The piperidine scaffold is often associated with neuroactive properties, potentially influencing neurotransmitter systems.

- Antitumor Activity : Some derivatives have shown promise in anticancer studies .

Organic Synthesis

Due to its unique structure, this compound serves as a valuable intermediate in synthesizing more complex organic molecules. It can participate in various chemical reactions typical of carbamates, including hydrolysis and nucleophilic substitution .

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cell lines. Results indicated significant protection against oxidative stress-induced cell death, suggesting potential applications in treating neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties against various bacterial strains. The compound demonstrated effective inhibition at low concentrations, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of cyclopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing biological pathways. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS 205448-32-4)

Structural Differences :

- Core Ring : Pyrrolidine (5-membered) vs. piperidine (6-membered) in the target compound.

- Substituents : A 2-chloro-acetyl group on the pyrrolidine ring vs. a cyclopropyl-methyl group on piperidine.

Physicochemical Properties :

- Molecular Formula: C₁₇H₂₁ClN₂O₃ (MW: 365.82 g/mol).

(S)-Indoline-2-carboxylic acid benzyl ester

Structural Differences :

- Core Structure : Indoline (benzofused 5-membered ring) vs. piperidine.

- Functional Group : Carboxylic acid ester vs. carbamate.

Physicochemical Properties :

[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

Structural Differences :

- Substituents: Amino-propionyl group vs. cyclopropyl-methyl on piperidine.

Physicochemical Properties :

pH Sensitivity of Benzyl Ester Formation

Stability and Reactivity

- Piperidine vs. Pyrrolidine : Piperidine’s larger ring size may improve binding affinity in receptor-targeted applications compared to pyrrolidine derivatives .

Data Table: Key Comparative Properties

Biological Activity

Cyclopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound comprises a piperidine ring, a cyclopropyl group, and a carbamic acid moiety linked to a benzyl ester. This unique structure suggests potential reactivity and biological activity, making it an interesting subject for further study in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity, which can lead to various biological responses such as:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various pathogens.

- Neuroprotective Effects : The piperidine scaffold is often associated with neuroactive properties that may influence neurotransmitter systems.

- Antitumor Activity : Some derivatives of piperidine compounds have shown anticancer potential.

Table 1: Biological Activities and Mechanisms

Table 2: Structure-Activity Relationship (SAR)

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Piperidine Derivatives | Contains piperidine rings | Neuroactive properties |

| Carbamate Esters | Ester functional group | Antimicrobial activity |

| Chloroacetyl Compounds | Chloroacetyl moiety | Potential anticancer effects |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

Research into the neuroprotective properties highlighted the compound's ability to modulate acetylcholine levels in neuronal cultures. This modulation was associated with reduced neuronal death under oxidative stress conditions.

Case Study 3: Antitumor Activity

In vitro studies demonstrated that derivatives of this compound induced apoptosis in cancer cell lines, showcasing its potential role in cancer therapy.

Q & A

Q. How does pH influence the synthesis and stability of benzyl ester bonds in cyclopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester?

Methodological Answer: The formation and stability of benzyl ester bonds in related compounds are highly pH-dependent. For example, studies on benzyl ester bond formation between glucuronic acid and dehydrogenation polymers (DHP) revealed that acidic conditions (pH 4–5) favor esterification due to protonation of carboxyl groups, enhancing nucleophilic attack by hydroxyl groups. In contrast, neutral conditions (pH 7) promote competing reactions with amino groups in proteins, reducing ester bond yields . To optimize synthesis:

Q. What analytical methods are recommended for confirming the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

- FTIR Spectroscopy : Identify ester bonds (1731 cm⁻¹) and amide bands (1654 cm⁻¹) to differentiate esterification from protein adducts .

- Solid-State NMR : Detect carbonyl carbons (173 ppm) and glucose residues (103 ppm for C-1) to validate ester linkages and carbohydrate incorporation .

- Elemental Analysis : Monitor nitrogen content to assess unintended protein interactions under neutral pH .

Q. How can researchers ensure the stability of benzyl ester bonds during storage or experimental conditions?

Methodological Answer: Benzyl ester bonds are labile under alkaline conditions. To preserve stability:

- Store compounds at acidic pH (4–5) to minimize hydrolysis .

- Avoid prolonged exposure to polar aprotic solvents (e.g., DMF), which may accelerate degradation .

- Use accelerated stability testing (e.g., 0.1 M NaOH at 25°C for 24 hours) to predict bond longevity .

Advanced Research Questions

Q. How should researchers resolve contradictions in data regarding ester bond formation under varying pH conditions?

Methodological Answer: Contradictions often arise from competing reactions (e.g., esterification vs. protein adduct formation). To address this:

- Cross-Validate Techniques : Combine FTIR, NMR, and IC to distinguish ester bonds from amide or glycosidic linkages .

- Control for Protein Contamination : Use enzyme-free systems or pretreat samples with proteases to isolate pH effects on esterification .

- Statistical Modeling : Apply principal component analysis (PCA) to spectral datasets to identify dominant reaction pathways under specific pH ranges .

Q. What experimental strategies mitigate competing reactions during the synthesis of this compound?

Methodological Answer: Competing reactions (e.g., glucose incorporation at pH 6 or protein adducts at pH 7) can be minimized by:

- pH Optimization : Prioritize acidic conditions (pH 4–5) to favor ester bonds .

- Catalyst Selection : Use triethylamine in DMF to enhance nucleophilicity of target functional groups .

- Real-Time Monitoring : Employ HPLC-MS to track intermediate quinone methides and adjust reaction kinetics dynamically .

Q. How can researchers differentiate between ester bonds and other covalent linkages in complex matrices?

Methodological Answer:

Q. What are the implications of nitrogen content variability in this compound complexes?

Methodological Answer: Nitrogen content increases under neutral pH due to protein adduct formation via amino-quinone methide reactions . To address this:

- Elemental Analysis : Correlate nitrogen levels with reaction pH to identify unintended protein incorporation.

- Proteomic Profiling : Use SDS-PAGE or LC-MS/MS to characterize protein contaminants in synthetic batches .

Data Interpretation and Experimental Design

Q. How should researchers design experiments to account for pH-dependent side reactions in ester synthesis?

Methodological Answer:

Q. What methods validate the purity of this compound in multi-step syntheses?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.